molecular formula C21H26N4O2 B13405808 2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

Cat. No.: B13405808
M. Wt: 366.5 g/mol
InChI Key: IUPOKKJCPFQIHP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl and piperazinylmethyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium methoxide, and solvents like ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3,4-Dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    2-(3,4-Dimethoxy-phenyl)-imidazo[1,2-a]pyridine: Lacks the piperazinylmethyl group.

    8-Methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine: Lacks the dimethoxyphenyl group.

Uniqueness: The presence of both the 3,4-dimethoxyphenyl and piperazinylmethyl groups in 2-(3,4-dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine contributes to its unique chemical properties and biological activities. This combination enhances its potential as a therapeutic agent compared to similar compounds .

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C21H26N4O2/c1-15-5-4-10-25-17(14-24-11-8-22-9-12-24)20(23-21(15)25)16-6-7-18(26-2)19(13-16)27-3/h4-7,10,13,22H,8-9,11-12,14H2,1-3H3

InChI Key

IUPOKKJCPFQIHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CN3CCNCC3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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